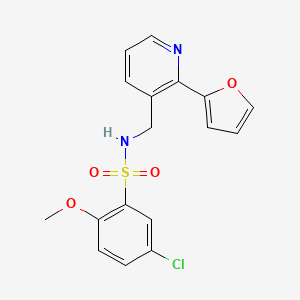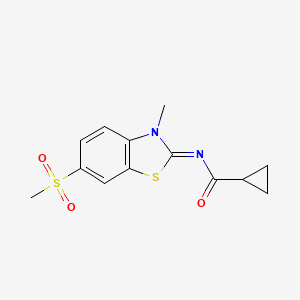
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is a chemical compound that has drawn the attention of scientists due to its potential applications in various fields.
Applications De Recherche Scientifique
Organic Synthesis Enhancements
The development of N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides has facilitated the synthesis of complex peptide fragments. For instance, E. Vedejs and C. Kongkittingam (2000) demonstrated the efficient coupling and methylation steps in the synthesis of the cyclosporin 8-11 tetrapeptide subunit, employing Bts-protected amino acid chlorides. This method allowed for the purification of the tetrapeptide without the need for chromatography, using simple extraction methods to isolate the deprotected amines, showcasing the application in streamlining peptide synthesis processes (Vedejs & Kongkittingam, 2000).
Antitumor and Antimicrobial Agents
Benzothiazole derivatives have shown significant potential as antitumor agents. A study by Masao Yoshida et al. (2005) designed and synthesized derivatives that exhibited excellent in vivo inhibitory effects on tumor growth, demonstrating the chemical's application in developing new antitumor agents (Yoshida et al., 2005). Additionally, novel heterocyclic compounds incorporating sulfamoyl moieties have been synthesized for their antimicrobial properties, as explored by E. Darwish et al. (2014). Their study highlighted the synthesis of thiazole, pyridone, and other derivatives bearing a biologically active sulfonamide moiety, emphasizing their effectiveness as antimicrobial agents (Darwish et al., 2014).
Propriétés
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-15-10-6-5-9(20(2,17)18)7-11(10)19-13(15)14-12(16)8-3-4-8/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNTZAKVXYNFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B2759243.png)


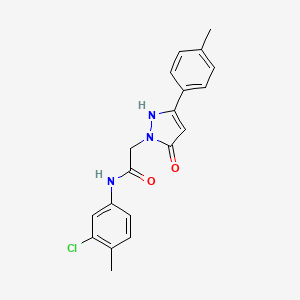
![5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2759247.png)
![N-[4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2759248.png)
![N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2759250.png)
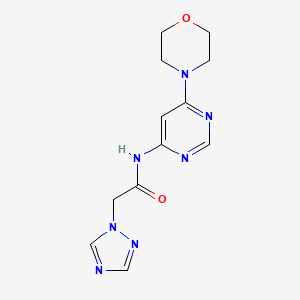
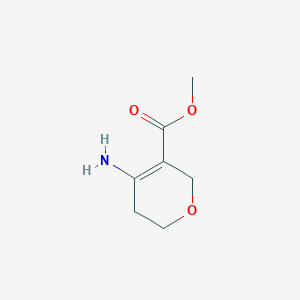
![3-[3-(Phenylmethoxycarbonylamino)propylsulfanyl]propanoic acid](/img/structure/B2759256.png)
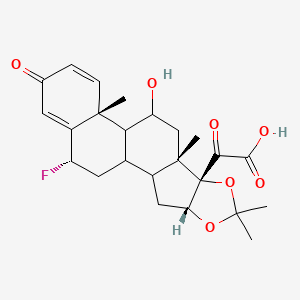
![Tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B2759258.png)

